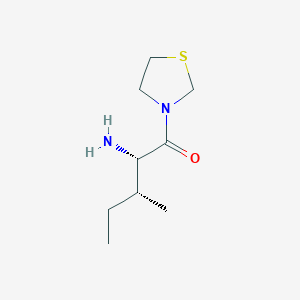
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a thiazolidine ring, and a pentanone backbone. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol and an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Formation of the Pentanone Backbone: This step involves the construction of the carbon chain, which can be achieved through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific chiral properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and amino group play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butan-1-one
- (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)hexan-1-one
Uniqueness
The uniqueness of (2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one lies in its specific chiral configuration and the presence of both an amino group and a thiazolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
251571-80-9 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
WCRLBFHWFPELKW-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCSC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCSC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


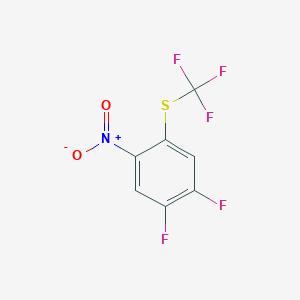
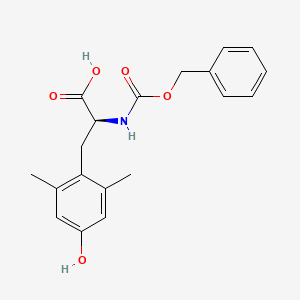
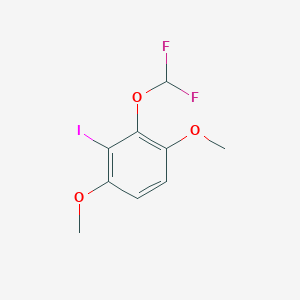
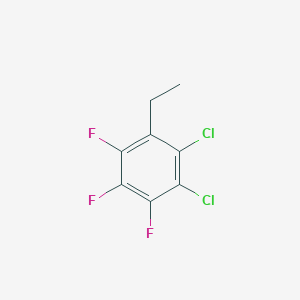
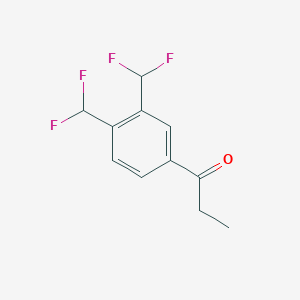

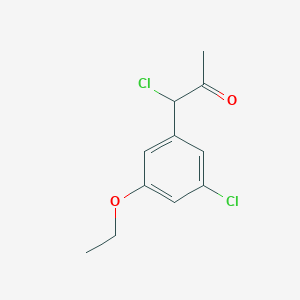
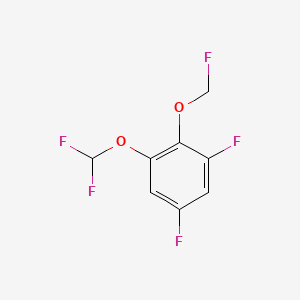
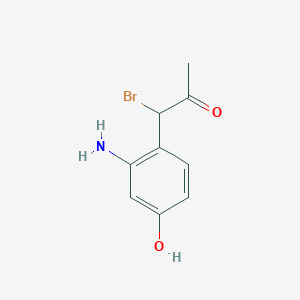
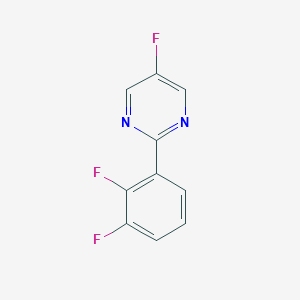

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
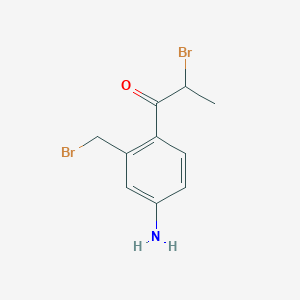
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
